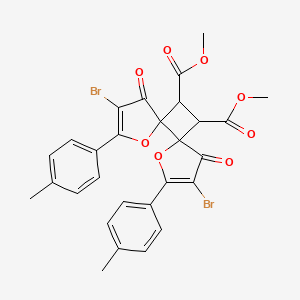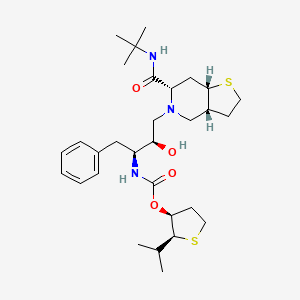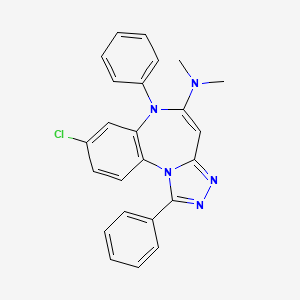
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone, multiple amino groups, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multiple steps, starting with the preparation of the butanoic acid backbone. This is followed by the introduction of the decylamino group through a series of nucleophilic substitution reactions. The sulfonic acid group is then introduced via sulfonation reactions, and the final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may include steps like distillation, crystallization, and filtration to purify the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学的研究の応用
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. The amino groups may also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Butanoic acid, 2-amino-, (S)-: This compound has a similar butanoic acid backbone but lacks the complex amino and sulfonic acid groups.
Valine: An amino acid with a similar structure but different functional groups.
Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: Another derivative of butanoic acid with different substituents.
Uniqueness
Butanoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
71662-66-3 |
|---|---|
分子式 |
C18H35N3Na2O6S |
分子量 |
467.5 g/mol |
IUPAC名 |
disodium;4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C18H37N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-19-11-12-20-13-14-21-17(22)15-16(18(23)24)28(25,26)27;;/h16,19-20H,2-15H2,1H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChIキー |
YFDKVGZAFXIPHF-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


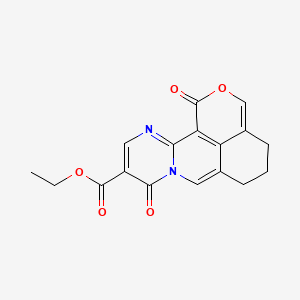
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
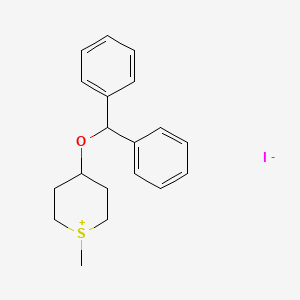
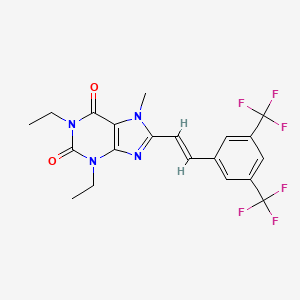


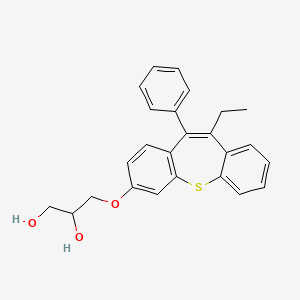
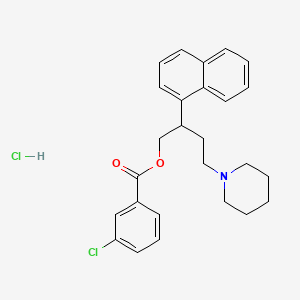
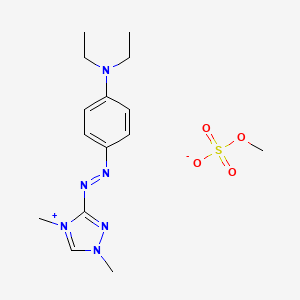
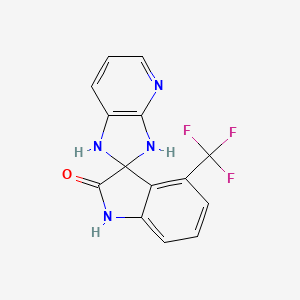
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
